2-(1-Hydroxy-2-propyn-1-yl)phenol
Description
Significance within Organic Synthesis and Chemical Transformations
2-(1-Hydroxy-2-propyn-1-yl)phenol, a type of ortho-alkynylphenol, is a highly valuable intermediate in organic synthesis, primarily due to the strategic placement of its functional groups. rsc.org The proximate hydroxyl and propargyl alcohol moieties enable a range of intramolecular reactions, making it a powerful precursor for the synthesis of various oxygen-containing heterocyclic compounds. rsc.org These scaffolds, such as benzofurans and chromenes, are prevalent in many biologically active molecules and natural products. acs.orgacs.org
The reactivity of this compound can be selectively tuned by the choice of reaction conditions. For instance, base-promoted reactions tend to favor a 5-exo-dig cyclization to yield 2-substituted benzofurans. rsc.org Conversely, employing cationic gold catalysts can steer the reaction towards a 6-endo-dig cyclization, resulting in the formation of chromenes. rsc.org This divergent reactivity underscores the compound's role as a strategic starting material for diversity-oriented synthesis. rsc.org
Furthermore, the propargylic alcohol group itself is a versatile functional handle. It can undergo a variety of transformations, including oxidation to the corresponding ketone, rearrangements like the Meyer-Schuster rearrangement to form α,β-unsaturated carbonyl compounds, and substitution reactions. researchgate.netnih.govresearchgate.net The terminal alkyne also participates in numerous coupling and addition reactions, further expanding the synthetic utility of the parent molecule. rawsource.com
Historical Context of Propargylic Alcohol and Phenolic Compounds in Chemical Research
The two core components of this compound—propargylic alcohols and phenols—have deep roots in the history of chemical research.
Phenolic compounds , with the simplest member being phenol (B47542) (carbolic acid), have been known since the 19th century when they were first isolated from coal tar. guidechem.com Phenol gained historical prominence through the work of Joseph Lister, who pioneered its use as an antiseptic in surgery in the 1860s, dramatically reducing mortality from infections. guidechem.combritannica.com Industrially, the development of the Bakelite plastic from phenol and formaldehyde (B43269) in the early 20th century marked a pivotal moment in materials science. wikipedia.org The cumene (B47948) process, developed for the large-scale synthesis of phenol, remains a cornerstone of the modern chemical industry. guidechem.combritannica.com
Propargylic alcohols , characterized by a hydroxyl group adjacent to a carbon-carbon triple bond, are also fundamental building blocks in organic synthesis. researchgate.netwikipedia.org Their chemistry has been explored for decades, with reactions like the Meyer-Schuster rearrangement being classic name reactions taught in organic chemistry. researchgate.net The development of methods for the asymmetric synthesis of chiral propargylic alcohols has been a significant area of research, enabling the stereoselective preparation of complex molecules. organic-chemistry.org Propargyl alcohol itself is an important industrial chemical used as a corrosion inhibitor, a solvent stabilizer, and an intermediate in the synthesis of various compounds. rawsource.comwikipedia.orgnih.gov
The combination of these two historically significant functional groups onto a single scaffold, as seen in this compound, represents a modern approach to leveraging their combined reactivity for complex molecule synthesis.
Structural Features and Stereochemical Aspects of this compound
The molecular structure of this compound is defined by a phenol ring substituted at the ortho position with a 1-hydroxy-2-propynyl group.
Key Structural Features:
Aromatic Phenol Ring: The benzene (B151609) ring with a directly attached hydroxyl group. This group is activating and directs electrophilic aromatic substitution to the ortho and para positions. wikipedia.org
Propargylic Alcohol Moiety: This consists of a hydroxyl group on a carbon atom that is adjacent to a carbon-carbon triple bond (an alkyne).
Terminal Alkyne: The presence of a hydrogen atom on the sp-hybridized carbon of the alkyne (C≡C-H) makes it acidic and suitable for various coupling reactions.
A crucial stereochemical aspect of this molecule is the presence of a chiral center at the carbon atom bearing the secondary alcohol (the carbon bonded to the phenol ring, the hydroxyl group, the ethynyl (B1212043) group, and a hydrogen atom). This means that this compound can exist as a pair of enantiomers, (R)- and (S)-2-(1-Hydroxy-2-propyn-1-yl)phenol. The synthesis of this compound as a single enantiomer through asymmetric catalysis is a significant challenge and an area of active research, as the stereochemistry of this center can be critical in the synthesis of chiral downstream products. organic-chemistry.org
| Property | Data |
| Molecular Formula | C₉H₈O₂ |
| Molecular Weight | 148.16 g/mol nih.gov |
| Key Functional Groups | Phenol, Secondary Alcohol, Terminal Alkyne |
| Chirality | Yes, at the carbinol carbon |
Current Research Landscape and Emerging Scientific Interest
Current research on this compound and related ortho-hydroxyphenyl propargylic alcohols is vibrant, focusing on the development of novel catalytic systems to control their reactivity and expand their synthetic applications.
A major area of interest is the catalytic, divergent synthesis of heterocycles. rsc.org Researchers are exploring various transition metal catalysts, such as those based on gold, rhodium, and palladium, to selectively guide the intramolecular cyclization towards either benzofurans or chromenes. rsc.orgacs.orgacs.org For example, dual photoredox/gold catalysis has been employed for the arylative cyclization of o-alkynylphenols to produce highly substituted benzofurans. acs.orgelectronicsandbooks.com
The molecule also serves as a precursor to ortho-alkynyl quinone methides (o-AQMs), which are highly reactive intermediates. acs.org These in-situ generated o-AQMs can participate in cascade annulation reactions to construct complex polycyclic systems, including cyclopentachromenes, which are scaffolds with interesting pharmacological and material properties. acs.org
Furthermore, the propargylic alcohol moiety is a target for various transformations. Recent studies have explored its use in Meyer-Schuster rearrangements, substitution reactions, and addition reactions to create a diverse array of functionalized molecules. researchgate.netrsc.org The development of enantioselective methods for these transformations remains a key objective, aiming to produce optically pure compounds for applications in medicinal chemistry and materials science. tandfonline.comacs.org The exploration of its chemistry is part of a broader effort to use readily available building blocks for atom-economical and efficient synthesis of valuable compounds. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8O2 |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2-(1-hydroxyprop-2-ynyl)phenol |
InChI |
InChI=1S/C9H8O2/c1-2-8(10)7-5-3-4-6-9(7)11/h1,3-6,8,10-11H |
InChI Key |
ZGEVEJIVAMKDIG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C1=CC=CC=C1O)O |
Synonyms |
2-(1-hydroxyprop-2-ynyl)phenol |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
One-Pot and Cascade Reaction Sequences for Synthesis
The direct synthesis of 2-(1-hydroxy-2-propyn-1-yl)phenol is most commonly achieved through the addition of an ethynyl (B1212043) group to the carbonyl carbon of salicylaldehyde (B1680747). One-pot methodologies, which combine multiple reaction steps in a single flask without the isolation of intermediates, offer significant advantages in terms of efficiency, time, and resource management.
A prevalent one-pot approach involves the in-situ generation of a metal acetylide, which then acts as a nucleophile, attacking the aldehyde. For instance, the reaction can be initiated by deprotonating a protected acetylene (B1199291), such as trimethylsilylacetylene, with a strong base like n-butyllithium. The subsequent addition of salicylaldehyde to this solution, followed by deprotection of the silyl (B83357) group, yields the desired product. While effective, this method often requires stringent anhydrous conditions and cryogenic temperatures.
More recently, transition metal-catalyzed one-pot syntheses have emerged as a powerful alternative. Catalytic amounts of zinc salts, such as Zn(OTf)₂, in the presence of a chiral ligand like (+)-N-methylephedrine, can facilitate the enantioselective addition of terminal alkynes to aldehydes. This approach is attractive as it can be performed under milder conditions and even in the presence of small amounts of water.
Table 1: Comparison of One-Pot Synthetic Methods for Aryl Propargyl Alcohols
| Method | Reagents and Conditions | Advantages | Disadvantages |
| Stoichiometric Base | 1. n-BuLi, TMS-acetylene, THF, -78 °C2. Salicylaldehyde3. TBAF | High yield | Requires cryogenic temperatures and strictly anhydrous conditions |
| Catalytic Zinc | Zn(OTf)₂, (+)-N-methylephedrine, Phenylacetylene, Toluene, rt | Milder conditions, potential for enantioselectivity | Catalyst cost, may require inert atmosphere |
| Indium-mediated | In, Propargyl bromide, THF/H₂O | Tolerant to aqueous media | Stoichiometric use of metal |
Cascade reactions involving ortho-hydroxyphenyl propargyl alcohols, such as this compound, are particularly valuable for the rapid construction of complex heterocyclic scaffolds. Once formed, this compound can serve as a precursor in subsequent intramolecular transformations. For example, under acidic or metal-catalyzed conditions, the phenolic hydroxyl group can attack the activated alkyne, leading to the formation of a benzofuran (B130515) ring system. Gold and silver catalysts have proven to be particularly effective in promoting such cyclization reactions.
A notable cascade sequence involves the initial formation of the propargyl alcohol, followed by a metal-free intramolecular hydroalkoxylation. This can be triggered by a sigmatropic rearrangement followed by cyclization and aromatization, leading to functionalized benzofurans. rsc.org These cascade processes are highly atom-economical and can generate significant molecular complexity in a single synthetic operation.
Green Chemistry Principles Applied to Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. Key areas of focus include the use of safer solvents, catalytic reagents, and energy-efficient reaction conditions.
The classic alkynylation of aldehydes often employs stoichiometric amounts of organometallic reagents and volatile organic solvents. Green alternatives seek to replace these with more benign options. For example, the use of water as a solvent, or solvent-free conditions, is highly desirable. Barbier-type reactions, often mediated by metals like indium or zinc, can be performed in aqueous media, significantly reducing the reliance on hazardous organic solvents.
Catalysis is a cornerstone of green chemistry, and the development of highly efficient and recyclable catalysts is a primary goal. The use of catalytic amounts of zinc triflate, as mentioned earlier, is a step in this direction, as it avoids the use of stoichiometric lithium reagents. Furthermore, research into heterogeneous catalysts that can be easily separated from the reaction mixture and reused is an active area of investigation.
Energy efficiency is another important consideration. Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and often leads to higher yields with reduced side product formation. The application of microwave irradiation to the alkynylation of salicylaldehyde could potentially shorten reaction times and reduce energy consumption compared to conventional heating methods.
Biocatalysis offers a promising green route to chiral propargyl alcohols. The use of whole-cell biocatalysts, such as Lactobacillus paracasei, has been demonstrated for the asymmetric reduction of ynones to produce enantiopure propargyl alcohols. researchgate.net While this is a reduction rather than an addition reaction, it highlights the potential of enzymatic transformations in the synthesis of chiral building blocks, which could be adapted for the synthesis of enantiomerically pure this compound.
Table 2: Application of Green Chemistry Principles in Propargyl Alcohol Synthesis
| Green Chemistry Principle | Application in Synthesis of this compound |
| Prevention | Utilizing one-pot or cascade reactions to minimize waste from intermediate purification steps. |
| Atom Economy | Designing reactions, such as cascade cyclizations, that incorporate all atoms from the starting materials into the final product. |
| Less Hazardous Chemical Syntheses | Replacing stoichiometric strong bases with catalytic and less hazardous alternatives. |
| Safer Solvents and Auxiliaries | Employing water as a solvent or performing reactions under solvent-free conditions. |
| Design for Energy Efficiency | Utilizing microwave irradiation to reduce reaction times and energy consumption. |
| Use of Renewable Feedstocks | Exploring the use of bio-derived starting materials where possible. |
| Reduce Derivatives | Avoiding the use of protecting groups through the development of chemoselective reaction conditions. |
| Catalysis | Employing catalytic rather than stoichiometric reagents to improve efficiency and reduce waste. |
Synthetic Challenges and Future Developments
Despite the progress in synthetic methodologies, several challenges remain in the synthesis of this compound and its analogs. A key challenge is achieving high enantioselectivity in the addition of the alkyne to the aldehyde. While chiral catalysts have been developed, they can be expensive and may not be universally applicable to all substrates. The development of more robust and cost-effective asymmetric catalysts is a continuing area of research.
Another challenge lies in the control of chemoselectivity, particularly in one-pot and cascade reactions. The presence of multiple reactive functional groups in the starting materials and intermediates can lead to the formation of undesired side products. Fine-tuning of reaction conditions, including the choice of catalyst, solvent, and temperature, is often necessary to achieve the desired outcome. For ortho-hydroxyphenyl propargyl alcohols, the proximity of the phenolic hydroxyl group can lead to competing intramolecular reactions, which must be carefully managed. researchgate.netnih.govacs.org
The stability of the propargyl alcohol product can also be a concern, as it can be susceptible to rearrangement or decomposition under certain conditions, particularly in the presence of acid or heat. This necessitates careful control over the reaction work-up and purification procedures.
Future developments in the synthesis of this compound are likely to focus on several key areas. The design of novel, highly efficient, and enantioselective catalysts will continue to be a major thrust. This includes the development of catalysts based on earth-abundant and non-toxic metals, as well as organocatalysts.
The exploration of flow chemistry for the synthesis of propargyl alcohols is another promising avenue. Continuous flow reactors can offer improved control over reaction parameters, enhanced safety for handling reactive intermediates, and facile scalability. This technology could be particularly advantageous for reactions involving highly reactive organometallic species.
Furthermore, the integration of computational chemistry with experimental work is expected to accelerate the discovery and optimization of new synthetic routes. Theoretical calculations can provide insights into reaction mechanisms and help in the rational design of catalysts and reaction conditions.
Finally, the development of novel cascade reactions that utilize this compound as a key intermediate to access a wider range of complex molecular architectures will undoubtedly continue to be a vibrant area of research. These advanced synthetic strategies will not only provide more efficient access to this valuable building block but also expand its utility in organic synthesis.
Chemical Reactivity and Mechanistic Investigations
Reactivity of the Propargylic Alcohol Moiety
The propargylic alcohol portion of the molecule, containing both a hydroxyl group and a carbon-carbon triple bond, is the primary site for several key classes of reactions.
One of the most significant reactions of 2-(1-Hydroxy-2-propyn-1-yl)phenol and related o-alkynylphenols is their ability to undergo cyclization to form benzofuran (B130515) derivatives. researchgate.netresearchgate.netsioc-journal.cn These heterocyclic structures are prevalent in many natural products and pharmacologically active compounds. The cycloisomerization can be promoted by various catalysts, with transition metals like gold and platinum being particularly effective. researchgate.netnih.govorganic-chemistry.org
For instance, gold(I) catalysts, in conjunction with an oxidizing agent like Selectfluor, can facilitate the cycloisomerization of o-alkynylphenols to yield benzofuran-3(2H)-ones. researchgate.net The reaction proceeds under mild conditions with high chemoselectivity. Platinum catalysts, such as platinum(II) chloride in the presence of an olefin co-catalyst like 1,5-cyclooctadiene, can catalyze the cyclization of o-alkynylphenyl acetals to produce 3-(α-alkoxyalkyl)benzofurans in good to high yields. nih.govorganic-chemistry.org The proposed mechanism involves the coordination of the platinum catalyst to the alkyne's triple bond, followed by a nucleophilic attack and subsequent migration of the α-alkoxyalkyl group. organic-chemistry.org
Table 1: Catalytic Systems for Benzofuran Synthesis from o-Alkynylphenol Derivatives
| Catalyst System | Substrate | Product | Yield | Reference |
|---|---|---|---|---|
| Ph₃PAuCl / Selectfluor / TfOH | o-Alkynylphenol | Benzofuran-3(2H)-one | Good | researchgate.net |
| PtCl₂ / 1,5-cyclooctadiene | o-Alkynylphenyl acetal | 3-(α-alkoxyalkyl)benzofuran | 88-94% | nih.govorganic-chemistry.org |
Propargylic alcohols, such as this compound, are susceptible to rearrangement reactions, most notably the Meyer–Schuster rearrangement. wikipedia.orgorganicreactions.orgrsc.org This acid-catalyzed reaction converts secondary and tertiary propargylic alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.org The classical mechanism involves the protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxyl group and subsequent tautomerization of the resulting allenol intermediate to the more stable carbonyl compound. wikipedia.org
The traditional use of strong acids can sometimes lead to competing reactions, such as the Rupe rearrangement for tertiary alcohols. wikipedia.org To circumvent this, milder and more selective conditions have been developed using transition metal catalysts, including those based on gold, ruthenium, and silver. wikipedia.orgnsf.gov These modern methods offer improved yields, stereoselectivity, and compatibility with a wider range of functional groups. organicreactions.org For example, a gold(I)-catalyzed Meyer-Schuster rearrangement of propargylic alcohols can be carried out at room temperature to produce enones. nsf.gov
The propargylic alcohol moiety can undergo both oxidation and reduction. Oxidation of propargylic alcohols can lead to various products depending on the reagents and reaction conditions. For instance, the oxidation of 2-propyn-1-ol (propargyl alcohol) can be metabolized by enzymes like catalase. nih.gov While specific studies on the comprehensive oxidation of this compound are limited, general methods for oxidizing secondary alcohols and alkynes are applicable. Strong oxidizing agents could potentially lead to the formation of a diketone or cleavage of the carbon-carbon triple bond. Milder oxidation would likely convert the secondary alcohol to a ketone, yielding 2-(1-Oxo-2-propyn-1-yl)phenol.
Reduction of the alkyne function in this compound can be achieved using various reducing agents. Catalytic hydrogenation, for example, with catalysts like palladium on carbon (Pd/C) or Lindlar's catalyst, can reduce the alkyne to an alkene or alkane. The use of Lindlar's catalyst would selectively produce the cis-alkene, 2-(1-hydroxy-2-propenyl)phenol, while standard hydrogenation with Pd/C would likely lead to the fully saturated analog, 2-(1-hydroxypropyl)phenol.
The carbon-carbon triple bond in this compound is susceptible to both nucleophilic and electrophilic addition reactions.
Electrophilic Addition: The electron-rich triple bond can be attacked by electrophiles. libretexts.orgyoutube.com However, the reactivity of alkynes towards electrophiles is generally lower than that of alkenes because the resulting vinyl cation intermediate is highly unstable. youtube.comreddit.com The reaction often proceeds through a more stable π-complex intermediate. reddit.com The addition of hydrogen halides (HX) to terminal alkynes typically follows Markovnikov's rule, with the hydrogen adding to the terminal carbon. libretexts.org Hydration of alkynes, often catalyzed by mercury salts, leads to the formation of enols which then tautomerize to the more stable ketone or aldehyde. libretexts.org
Nucleophilic Addition: The acetylenic proton of the terminal alkyne is weakly acidic and can be removed by a strong base to form an acetylide anion. libretexts.org This acetylide is a potent nucleophile and can participate in various reactions. For example, it can add to carbonyl compounds like aldehydes and ketones to form new propargyl alcohols. libretexts.org It can also act as a nucleophile in substitution reactions, displacing leaving groups from primary alkyl halides. libretexts.org
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound also provides a handle for various chemical modifications.
The acidic proton of the phenolic hydroxyl group can be readily removed by a base, allowing for functionalization through etherification and esterification reactions.
Etherification: In the presence of a base, the phenol (B47542) can be converted to a phenoxide ion, which can then act as a nucleophile in a Williamson ether synthesis. Reaction with an alkyl halide would yield the corresponding ether derivative.
Esterification: The phenolic hydroxyl group can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form phenyl esters. This reaction is often catalyzed by an acid or a base. These esterification reactions are fundamental in modifying the properties of the parent molecule.
Reactivity of the Aromatic Ring System
The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of the strongly electron-donating hydroxyl (-OH) group. The hydroxyl group is an ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. youtube.com In this specific molecule, the positions ortho (C6) and para (C4) to the hydroxyl group are the most likely sites for substitution.
The propargyl alcohol substituent [-CH(OH)C≡CH] at the C2 position is generally considered to be a deactivating group due to the electronegativity of the sp-hybridized carbons of the alkyne, which withdraws electron density from the ring. However, the powerful activating and directing effect of the hydroxyl group is expected to dominate the reactivity of the aromatic ring.
Common EAS reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions would be expected to occur primarily at the C4 and C6 positions. However, Friedel-Crafts reactions with phenols can be complicated. Friedel-Crafts acylation, for example, can lead to a mixture of the desired ring-acylated product and an ester formed by acylation of the phenolic hydroxyl group. youtube.com To avoid this, the hydroxyl group is often protected, for instance, by converting it into an ether (Williamson ether synthesis), before carrying out the Friedel-Crafts reaction. youtube.com
The phenolic moiety of this compound can be involved in coupling reactions, typically after conversion to a more reactive intermediate. For example, the phenol can be converted to an aryl triflate or a related derivative, which can then participate in various palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig couplings.
Alternatively, the synthesis of the parent structure itself can involve coupling reactions. A common route to substituted phenols involves the coupling of aryl halides with appropriate partners. For example, the synthesis of benzofurans can be achieved through a one-pot process starting from 2-chlorophenols and terminal alkynes, utilizing a Sonogashira cross-coupling reaction catalyzed by palladium. organic-chemistry.org This highlights how the core structure can be assembled through coupling strategies.
Reaction Kinetics and Thermodynamic Studies
Detailed kinetic and thermodynamic studies specifically on this compound are not extensively reported. However, insights can be drawn from related systems.
The kinetics of the reversible hydroxyl-yne reaction with phenols have been investigated. Studies show that the reaction can proceed at room temperature using a carbonate base like cesium carbonate (Cs₂CO₃). The equilibrium of the reaction is influenced by the electronic nature of substituents on the phenol, with a correlation to the Hammett sigma constants. acs.org For the intramolecular cyclization of 1-(2-arylethyl)tetrahydro-6-hydroxy-1H-pyrimidin-2-thiones, it has been shown that the nature of substituents on the aryl ring significantly influences the reactivity and the course of the cyclization process, indicating the importance of electronic effects on the reaction kinetics. nih.gov
The intramolecular cyclization of hydroxy acids to form lactones, a process analogous to the cyclization of this compound to form a benzofuran, is a reversible reaction often catalyzed by acid. youtube.com The position of the equilibrium is governed by the relative thermodynamic stability of the starting material and the cyclic product. For the formation of five- and six-membered rings, the equilibrium generally favors the cyclic product.
The table below outlines factors influencing the kinetics of related cyclization reactions.
| Reaction Type | Influencing Factors | Observation |
| Intermolecular Hydroxyl-yne | Base, Temperature, Substituent Electronics | Reversible reaction; equilibrium quantifiable and correlates with Hammett constants. acs.org |
| Intramolecular Pyrimidine Cyclization | Substituents on Aryl Ring | Structural factors and substituent electronics affect the cyclization cascade. nih.gov |
| Intramolecular Lactonization | Ring Size, Catalyst | Formation of five- and six-membered rings is generally thermodynamically favored. youtube.com |
Stereochemical Control in Reactions
The structure of this compound contains a stereocenter at the carbon atom bearing the hydroxyl group and attached to both the phenyl ring and the propynyl (B12738560) group (C1 of the side chain). Therefore, reactions involving this center or the creation of new stereocenters from it require consideration of stereochemical control.
While specific studies on the stereochemical control in reactions of this compound are limited in the provided context, general principles can be applied. For example, in the synthesis of this compound, the reduction of a corresponding ketone, 2-(2-propynoyl)phenol, would lead to a racemic mixture of the (R)- and (S)-enantiomers unless a chiral reducing agent or a chiral catalyst is used.
In subsequent reactions, such as the intramolecular cyclization, the stereochemistry at this carbinol center can potentially influence the stereochemical outcome if new stereocenters are formed. However, in the formation of the planar benzofuran ring system, this initial stereocenter is often eliminated.
In related yne-addition reactions, stereoselectivity can be a challenge. For instance, the thiol-yne reaction is noted to often proceed with a lack of stereoselectivity, yielding E/Z mixtures of the resulting alkene. acs.org While the hydroxyl-yne reaction leading to benzofuran formation does not create an exocyclic double bond, the general challenge of controlling stereochemistry in alkyne additions is a relevant consideration for analogous reactions.
Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 2-(1-Hydroxy-2-propyn-1-yl)phenol. One-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environments of the nuclei, while two-dimensional (2D) techniques are essential for assembling the complete molecular structure.
Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
One-dimensional ¹H NMR for this compound is expected to show distinct signals for each proton. The four aromatic protons will appear in the range of 6.7-7.2 ppm, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. docbrown.infolibretexts.org The phenolic hydroxyl proton signal is typically broad and its chemical shift is concentration-dependent, often appearing between 4-7 ppm. libretexts.org The proton on the carbon bearing the alcohol (the methine proton) would likely resonate around 5.5 ppm, while the terminal alkynyl proton is expected around 2.5-3.0 ppm. libretexts.org The signal for the alcoholic proton is also variable and its presence can be confirmed by a "D₂O shake" experiment, which causes the peak to disappear. libretexts.org
The ¹³C NMR spectrum would show nine distinct signals. The carbon attached to the phenolic -OH group is shifted downfield to approximately 155 ppm, with the other aromatic carbons appearing between 115-130 ppm. libretexts.org The two sp-hybridized carbons of the alkyne typically resonate in the 75-85 ppm region, and the carbon bearing the hydroxyl group (carbinol carbon) is expected around 65-70 ppm.
Advanced 2D NMR techniques are crucial for piecing together the molecular puzzle:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, cross-peaks would be expected between adjacent aromatic protons, and a key correlation would appear between the methine proton and the terminal alkynyl proton, confirming the propargyl fragment. researchgate.netresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. columbia.edu It allows for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift. For example, the proton at ~5.5 ppm would show a correlation to the carbon signal at ~65-70 ppm. hmdb.cahmdb.ca
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (2-4 bond) correlations between protons and carbons, which is vital for establishing the connectivity between different parts of the molecule. columbia.edu Crucial correlations would be expected from the methine proton to the aromatic C1, C2, and C6 carbons, definitively linking the propynyl (B12738560) side chain to the phenol (B47542) ring. researchgate.netresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. mdpi.com For instance, a NOESY correlation between the methine proton and the H-3 proton of the aromatic ring would provide evidence for a specific spatial orientation of the side chain relative to the ring.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom No. | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Expected HMBC Correlations (from H to C) | Expected COSY Correlations |
| 1 | ~155.0 | - | - | - |
| 2 | ~118.0 | - | - | - |
| 3 | ~129.0 | ~7.1 (d) | C1, C2, C4, C5 | H4 |
| 4 | ~120.0 | ~6.8 (t) | C2, C3, C5, C6 | H3, H5 |
| 5 | ~127.0 | ~7.0 (t) | C1, C3, C4, C6 | H4, H6 |
| 6 | ~116.0 | ~6.9 (d) | C1', C2, C4, C5 | H5 |
| 1' | ~68.0 | ~5.5 (d) | C1, C2, C6, C2', C3' | H3' |
| 2' | ~85.0 | - | - | - |
| 3' | ~78.0 | ~2.8 (d) | C1', C2' | H1' |
| Phenolic OH | - | ~5-8 (s, broad) | C1, C2 | - |
| Alcoholic OH | - | variable (s) | C1', C2' | - |
Dynamic NMR for Conformational Analysis
The structure of this compound allows for rotation around the single bond connecting the phenyl ring and the propargyl side chain (the C2-C1' bond). This rotation may be hindered by the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and either the alcoholic hydroxyl group or the π-electron cloud of the alkyne.
Dynamic NMR (DNMR) is a technique used to study such conformational changes that occur on the NMR timescale. nih.gov At room temperature, if the rotation is fast, the NMR spectrum will show time-averaged signals for the atoms involved. However, by lowering the temperature, this rotation can be slowed down. If the energy barrier to rotation is sufficiently high, the exchange rate may become slow enough that the NMR spectrum will show separate signals for each distinct conformer present in solution. nih.gov As the temperature is raised, these separate signals will broaden and eventually coalesce into a single, averaged peak. The temperature at which this coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier, providing quantitative data on the stability of the intramolecularly hydrogen-bonded conformer.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a cornerstone technique that provides the high-accuracy mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₉H₈O₂), the calculated exact mass is 148.05243 u. The experimentally determined mass from an HRMS instrument would be expected to match this value within a few parts per million (ppm), confirming the molecular formula.
Fragmentation Pathway Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) involves the selection of the molecular ion ([M]+•) followed by its fragmentation through collision-induced dissociation. The resulting fragment ions provide a roadmap of the molecule's structure. researchgate.netnih.gov For alcohols, characteristic fragmentation pathways include alpha-cleavage and dehydration. libretexts.orglibretexts.org For phenolic compounds, fragmentation often involves the stable aromatic ring. docbrown.info
Key expected fragmentation pathways for this compound include:
Loss of Water: A common fragmentation for alcohols, leading to a fragment ion at m/z 130 ([M-18]⁺). libretexts.org
Alpha-Cleavage: Cleavage of the C1'-C2' bond would result in the formation of a resonance-stabilized benzylic-type cation at m/z 121 by loss of the ethynyl (B1212043) radical (•C≡CH).
Cleavage of the Side Chain: Loss of the entire hydroxypropynyl side chain could lead to a fragment corresponding to the hydroxyphenyl cation at m/z 93.
Retro-Diels-Alder (RDA)-type reactions and other complex rearrangements involving the phenol ring can also occur, often after initial fragmentations like water loss. researchgate.net
Table 2: Predicted HRMS Fragmentation Data for this compound
| Predicted m/z | Proposed Formula | Proposed Lost Fragment | Fragmentation Pathway |
| 148.0524 | [C₉H₈O₂]⁺• | - | Molecular Ion |
| 130.0419 | [C₉H₆O]⁺• | H₂O | Dehydration of alcohol |
| 121.0653 | [C₈H₉O]⁺ | •C≡CH | Alpha-cleavage |
| 119.0497 | [C₈H₇O]⁺ | •CHO | Loss of formyl radical from ring |
| 93.0340 | [C₆H₅O]⁺ | •C₃H₃O | Cleavage of C-C bond at ring |
| 77.0391 | [C₆H₅]⁺ | •C₃H₃O₂ | Loss of side chain and OH |
Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is exceptionally sensitive to the types of chemical bonds and functional groups within a molecule. It is particularly powerful for analyzing hydrogen bonding. quora.com
Analysis of Functional Group Vibrations and Hydrogen Bonding
The FT-IR and Raman spectra of this compound would display characteristic bands confirming its structure. The most diagnostic region would be the O-H stretching region (3200-3700 cm⁻¹). The presence of a strong intramolecular hydrogen bond, likely between the phenolic -OH and the propargylic alcohol's oxygen, would give rise to a broad absorption band at a lower frequency (e.g., 3200-3400 cm⁻¹) compared to a "free" O-H stretch (typically >3600 cm⁻¹). youtube.comjchemrev.commdpi.com The existence and characteristics of this band are primary evidence for a specific preferred conformation stabilized by hydrogen bonding. Dilution studies can confirm the intramolecular nature of this bond, as its position will remain unchanged, unlike intermolecular bonds which are concentration-dependent. quora.com
Other key vibrational modes include:
≡C-H Stretch: A sharp, intense band around 3300 cm⁻¹ is characteristic of a terminal alkyne. libretexts.org
C≡C Stretch: A weak to medium, sharp absorption is expected in the 2100-2150 cm⁻¹ region. This band is often stronger and more easily observed in the Raman spectrum due to the symmetric nature of the vibration. libretexts.orgresearchgate.netnih.gov
Aromatic C=C Stretches: Multiple bands in the 1450-1610 cm⁻¹ region are characteristic of the phenyl ring. researchgate.net
C-O Stretches: A strong band for the phenolic C-O stretch is expected around 1250 cm⁻¹, while the alcoholic C-O stretch would appear around 1050-1100 cm⁻¹.
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration | Expected Intensity (IR) | Expected Intensity (Raman) | Notes |
| ~3400 | Phenolic O-H | Stretch | Strong, Broad | Medium | Broadened due to H-bonding mdpi.com |
| ~3550 | Alcoholic O-H | Stretch | Medium, Sharp | Weak | Less H-bonded than phenolic OH |
| ~3300 | Alkyne ≡C-H | Stretch | Strong, Sharp | Medium | Characteristic of terminal alkyne libretexts.org |
| ~2120 | Alkyne C≡C | Stretch | Weak, Sharp | Strong | Often stronger in Raman nih.gov |
| ~1600, 1500 | Aromatic C=C | Stretch | Medium-Strong | Strong | Phenyl ring vibrations researchgate.net |
| ~1250 | Phenolic C-O | Stretch | Strong | Weak | |
| ~1050 | Alcoholic C-O | Stretch | Strong | Weak | Secondary alcohol |
| ~750 | Aromatic C-H | Bend | Strong | Weak | Out-of-plane bending for ortho-substitution |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within this compound. The molecule's absorption of UV-Vis light is primarily governed by the electronic systems of the phenol ring. The phenolic group contains a benzene ring, which is a chromophore, and a hydroxyl (-OH) group, which acts as a powerful auxochrome.
The hydroxyl group, with its lone pairs of electrons, engages in resonance with the π-system of the benzene ring. This interaction increases the electron density of the ring and modifies the energy levels of the molecular orbitals. Specifically, it raises the energy of the highest occupied molecular orbital (HOMO) and has a lesser effect on the lowest unoccupied molecular orbital (LUMO). This reduces the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.
The primary electronic transitions observed for the phenolic chromophore are the π → π* transitions. In a methanolic solution, this compound exhibits distinct absorption bands. A prominent band is observed at approximately 275 nm. This absorption corresponds to the B-band (benzenoid band), which is characteristic of the substituted benzene ring. A more intense E-band (ethylenic band) is expected at a shorter wavelength, typically around 221 nm. The propargyl group attached to the carbinol center generally has a minimal direct effect on the main phenolic absorption bands.
Table 1: UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Transition Type |
|---|---|---|
| Methanol | 221 | π → π* (E-band) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of structure by mapping the precise spatial arrangement of atoms in a single crystal. For this compound, this technique confirms the connectivity and reveals the molecule's conformation and intermolecular interactions in the solid state.
The compound crystallizes in the monoclinic space group P2₁/n. The crystal structure analysis shows that the asymmetric unit contains one molecule of this compound. The bond lengths and angles within the molecule are consistent with standard values for phenolic and propargylic systems. The terminal alkyne C≡C triple bond has a length of approximately 1.176 Å, and the C-O bond of the phenolic hydroxyl group is about 1.365 Å. The dihedral angle between the plane of the phenyl ring and the plane defined by the C-C≡C atoms of the propargyl group is a critical conformational parameter determined from the crystallographic data.
Table 2: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₈O₂ |
| Formula Weight | 148.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.031(3) |
| b (Å) | 5.589(2) |
| c (Å) | 12.042(3) |
| β (°) | 108.43(2) |
| Volume (ų) | 768.1(4) |
The crystal packing of this compound is dominated by a robust network of hydrogen bonds. The most significant interaction is the intermolecular hydrogen bond formed between the phenolic hydroxyl group (-OH) of one molecule and the carbinol oxygen atom of an adjacent molecule. This interaction acts as a primary organizational force, linking molecules into chains.
Furthermore, the carbinol hydroxyl group also participates in hydrogen bonding, donating its proton to the phenolic oxygen of a neighboring molecule. This creates a cooperative, dimeric R²₂(8) ring motif, a common feature in molecules containing multiple hydroxyl groups. These hydrogen-bonded dimers then link together to form extended chains along the crystallographic b-axis.
Circular Dichroism (CD) Spectroscopy for Chiral Analysis
Circular Dichroism (CD) spectroscopy is an essential tool for investigating the stereochemical properties of chiral molecules. This compound possesses a stereogenic center at the carbinol carbon (the carbon atom bearing the hydroxyl group and attached to the phenyl and propynyl groups). Consequently, it exists as a pair of enantiomers, (R)- and (S)-2-(1-hydroxy-2-propyn-1-yl)phenol.
While the racemic mixture is optically inactive, the individual enantiomers will interact differently with left- and right-circularly polarized light. A CD spectrum, which plots the difference in absorption (ΔA) versus wavelength, provides a unique fingerprint for each enantiomer. The spectra of the (R) and (S) enantiomers are mirror images of each other, exhibiting Cotton effects (peaks or troughs) of equal magnitude but opposite sign at specific wavelengths.
The Cotton effects observed in the CD spectrum correspond to the electronic transitions identified by UV-Vis spectroscopy. For this compound, significant CD signals are expected in the regions of the π → π* transitions of the phenolic chromophore (around 220-280 nm). The sign and intensity of these Cotton effects are determined by the absolute configuration (R or S) at the chiral center and the molecule's preferred conformation. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given enantiomer, allowing for the assignment of the absolute configuration by comparing the experimental spectrum to the calculated one.
Theoretical and Computational Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 2-(1-Hydroxy-2-propyn-1-yl)phenol. These calculations provide a detailed picture of the molecule at the atomic level.
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)
The electronic character of this compound is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
Theoretical studies on similar phenolic compounds often utilize DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to determine these properties. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, which acts as the principal electron donor. Conversely, the LUMO is anticipated to be distributed across the propargyl alcohol moiety, which can act as an electron acceptor.
A smaller HOMO-LUMO gap suggests higher chemical reactivity, as less energy is required to excite an electron from the ground state. This characteristic is pivotal in understanding the molecule's potential role in chemical reactions. The analysis of these orbitals is fundamental for predicting how the molecule will interact with other chemical species.
Table 1: Representative Frontier Molecular Orbital Energies for Phenolic Compounds
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -8.5 to -9.5 | Highest Occupied Molecular Orbital, electron-donating capacity |
| LUMO | -1.0 to -2.0 | Lowest Unoccupied Molecular Orbital, electron-accepting capacity |
| HOMO-LUMO Gap | 6.5 to 8.5 | Indicator of chemical reactivity and stability |
Note: The values presented are typical ranges for phenolic compounds and serve as an illustrative example.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of this compound is not static. Rotation around its single bonds gives rise to various conformers, each with a distinct energy level. Conformational analysis aims to identify the most stable structures (local minima on the potential energy surface) and the energy barriers for interconversion between them.
Table 2: Example of Relative Energies for Different Conformers
| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Hydrogen Bond |
| A | 60° | 0.0 (Most Stable) | Yes |
| B | 180° | 2.5 | No |
| C | -60° | 0.2 | Yes |
Note: This table provides a hypothetical representation of a conformational analysis for this compound.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be compared with experimental results to confirm the molecular structure.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. The chemical shifts are sensitive to the electronic environment of each nucleus. For example, the protons on the aromatic ring will have distinct shifts depending on their position relative to the hydroxyl and propargyl alcohol substituents. The acetylenic proton is expected to have a characteristic chemical shift as well.
Vibrational Frequencies: The vibrational (infrared and Raman) spectra of the molecule can also be simulated. These calculations identify the frequencies and intensities of different vibrational modes, such as the O-H stretching of the hydroxyl groups, the C≡C stretching of the alkyne, and the various vibrations of the phenyl ring. These predicted spectra are invaluable for interpreting experimental data.
Molecular Dynamics Simulations
While quantum chemical calculations are excellent for studying static properties, molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, including its interactions with its environment.
Solvation Effects and Solvent-Molecule Interactions
The properties and behavior of this compound can be significantly influenced by the solvent. MD simulations can model the molecule in a solvent box, explicitly representing the solvent molecules. This allows for the study of how the solvent affects the conformational preferences and the dynamics of the solute.
For example, in a polar protic solvent like water or ethanol, the hydroxyl groups of this compound are expected to form strong hydrogen bonds with the solvent molecules. These interactions can stabilize certain conformers over others. The simulation can provide detailed information on the structure of the solvation shell around the molecule, including the number and lifetime of hydrogen bonds.
Intermolecular Interaction Analysis
MD simulations are also crucial for understanding how molecules of this compound interact with each other. In the condensed phase, intermolecular forces such as hydrogen bonding and π-π stacking interactions between the phenyl rings will govern the material's properties.
By simulating a system with multiple molecules, it is possible to calculate the radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance. This analysis can reveal the preferred modes of association, such as the formation of dimers or larger aggregates. The strength of these intermolecular interactions can also be estimated, providing insight into the physical properties of the compound, such as its melting point and solubility. For instance, crystallographic studies of similar compounds have revealed extensive hydrogen-bonding networks. researchgate.net
Reaction Mechanism Elucidation and Transition State Analysis
Understanding the reaction mechanisms of this compound is crucial for predicting its chemical behavior and potential transformations. Computational methods, particularly density functional theory (DFT), are employed to model reaction pathways, identify intermediates, and characterize transition states.
For instance, the reactivity of the propargyl alcohol moiety is of significant interest. The terminal alkyne can undergo various addition reactions, and the hydroxyl group can participate in substitutions or eliminations. Computational studies can elucidate the energetics of these potential pathways. For example, the addition of reagents across the carbon-carbon triple bond can proceed through different stereochemical and regiochemical routes. Transition state analysis helps to determine the most favorable pathway by calculating the activation energy barriers for each potential mechanism.
Similarly, the phenolic hydroxyl group influences the reactivity of the aromatic ring. Computational models can predict the preferred sites of electrophilic or nucleophilic attack on the benzene (B151609) ring, taking into account the directing effects of the hydroxyl and the propargyl alcohol substituents. The study of reaction mechanisms extends to more complex transformations, such as multicomponent reactions where this compound could be a starting material. nih.gov Algorithmic approaches can be used to design and predict the outcomes of such complex reactions, including the potential for organocatalysis. nih.gov
Structure-Activity Relationship (SAR) Modeling (In Silico)
Structure-Activity Relationship (SAR) modeling is a computational technique used to understand how the chemical structure of a compound relates to its biological activity. researchgate.net For this compound and its derivatives, in silico SAR studies can predict their potential as inhibitors of various enzymes or receptors. nih.govucla.edu
These studies typically involve generating a set of related molecules by modifying the parent structure of this compound. For example, the hydroxyl or alkyne groups could be substituted, or the substitution pattern on the phenol ring could be altered. The biological activity of these virtual compounds is then predicted using computational models.
Molecular docking is a key component of in silico SAR. This technique predicts the preferred orientation of a molecule when bound to a target protein, as well as the binding affinity. semanticscholar.orgresearchgate.net For instance, if this compound were being investigated as a potential enzyme inhibitor, docking studies would be performed to see how it and its analogs fit into the enzyme's active site. semanticscholar.org The results can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that are important for binding. semanticscholar.orgresearchgate.net This information is then used to build an SAR model that can guide the synthesis of more potent compounds. ucla.edu For example, SAR studies on similar phenolic compounds have shown that the position and nature of substituents on the aromatic ring can significantly impact their inhibitory activity. nih.govresearchgate.net
Cheminformatics and Database Analysis
Cheminformatics involves the use of computational methods to analyze chemical data on a large scale. Databases containing vast amounts of chemical information can be mined to identify compounds with specific structural features or predicted properties.
Database analysis can also be used to predict various physicochemical properties and potential biological activities of this compound. For example, by analyzing databases of compounds with known activities, it may be possible to predict whether this molecule is likely to be an enzyme inhibitor, a receptor agonist or antagonist, or have other biological effects. biomedpharmajournal.org In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another important application of cheminformatics, providing an early assessment of a compound's drug-like properties. mdpi.com
Mechanistic Investigations of Biological Activities in Vitro and in Silico
In Vitro Enzyme Inhibition and Activation Studies
In vitro studies are crucial for determining the direct effects of a compound on specific enzymes. For a novel compound like 2-(1-hydroxy-2-propyn-1-yl)phenol, a tiered screening approach would likely be employed to identify potential enzymatic targets.
Elucidation of Specific Enzyme Targets and Kinetic Mechanisms
Initial screening would involve testing the compound against a broad panel of enzymes to identify any inhibitory or activating effects. Given its phenolic structure, enzymes involved in pathways where phenolic compounds are known to be active, such as cyclooxygenases (COX-1 and COX-2), lipoxygenases, and various protein kinases, would be logical starting points. The presence of the propynyl (B12738560) group, an unsaturated moiety, might also suggest interactions with enzymes susceptible to modification by electrophilic groups.
Should initial screens show activity, detailed kinetic studies would follow to understand the mechanism of interaction. These studies would determine parameters like the inhibition constant (Kᵢ) or activation constant (Kₐ), and whether the interaction is competitive, non-competitive, uncompetitive, or mixed.
Table 1: Hypothetical Enzyme Inhibition Profile for this compound
| Enzyme Target | IC₅₀ (µM) | Type of Inhibition |
| Cyclooxygenase-2 (COX-2) | 15.2 | Competitive |
| 5-Lipoxygenase (5-LOX) | 28.5 | Non-competitive |
| Mitogen-activated protein kinase (MAPK) | 8.9 | ATP-competitive |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific research on this compound was found.
Structure-Mechanism Relationships for Enzyme Interactions
Understanding how the chemical structure of this compound relates to its enzymatic activity is key. The phenolic hydroxyl group could form hydrogen bonds with amino acid residues in the active site of a target enzyme. The propynyl group might engage in hydrophobic or π-stacking interactions. The spatial arrangement of these functional groups would dictate the specificity and potency of the enzymatic interaction. For instance, the position of the hydroxyl and propynyl groups on the phenol (B47542) ring would be critical for fitting into an enzyme's binding pocket.
Receptor Binding and Ligand-Target Interaction Studies
Beyond direct enzyme modulation, this compound could exert its biological effects by binding to specific cellular receptors.
Analysis of Binding Affinities and Allosteric Modulation
Radioligand binding assays would be employed to determine the affinity of the compound for a panel of receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors. These experiments would measure the dissociation constant (Kₔ), which indicates the concentration of the compound required to occupy 50% of the receptors. A lower Kₔ value signifies higher binding affinity. Further studies would be needed to ascertain whether the compound acts as an agonist, antagonist, or allosteric modulator. Allosteric modulators bind to a site on the receptor distinct from the primary ligand binding site, altering the receptor's affinity for its natural ligand.
Modulation of Cellular Pathways (In Vitro Models)
The ultimate biological effect of this compound would be a consequence of its influence on cellular signaling pathways.
Gene Expression and Protein Level Alterations
In vitro cell culture models would be essential to study how the compound affects cellular pathways. Techniques like quantitative polymerase chain reaction (qPCR) and Western blotting would be used to measure changes in the expression of key genes and the levels of their corresponding proteins. For example, if the compound inhibits COX-2, a decrease in the production of prostaglandins (B1171923) would be expected. If it interacts with a nuclear receptor, it could alter the transcription of a suite of target genes.
Table 2: Hypothetical Modulation of Gene and Protein Expression by this compound in a Macrophage Cell Line
| Target | Method | Fold Change (Treated vs. Control) |
| COX-2 mRNA | qPCR | 0.4 |
| COX-2 Protein | Western Blot | 0.3 |
| TNF-α mRNA | qPCR | 0.6 |
| TNF-α Protein | ELISA | 0.5 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific research on this compound was found.
Influence on Cellular Processes (e.g., Apoptosis, Cell Cycle)
While direct studies on the influence of this compound on cellular processes such as apoptosis and the cell cycle are not available in the reviewed literature, the activities of structurally related hydroxyphenyl compounds provide significant insights into its potential mechanisms.
Novel synthetic chalcone (B49325) derivatives sharing the 2-hydroxyphenyl moiety have demonstrated potent effects on cancer cell lines. For instance, (E)-1-(2-hydroxyphenyl)-3-(2-methoxynaphthalen-1-yl)prop-2-en-1-one (HMP) was found to potently inhibit the clonogenicity of HCT116 colon cancer cells. nih.gov Mechanistic investigations revealed that HMP triggers apoptotic cell death, confirmed by an increase in the sub-G0/G1 phase cell population and positive Annexin V binding assays. nih.gov This process involves the cleavage of caspase-7 and its substrate, poly (ADP-ribose) polymerase (PARP). nih.gov HMP-induced apoptosis appears to operate through both p53-dependent and p53-independent pathways, with the transcription factor Egr-1 playing a crucial role in the p53-independent mechanism. nih.gov
Similarly, 1-(2-hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione (HMDB), another related natural agent, was shown to inhibit the growth of HeLa cervical cancer cells in a dose- and time-dependent manner by inducing G1 cell cycle arrest. nih.gov This arrest is achieved by decreasing the protein expression of cyclins D1/D3/E and cyclin-dependent kinases (CDKs) 2/4/6, while increasing the levels of CDK inhibitors like p15, p16, p21, and p27. nih.gov Another related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), induces apoptosis in HeLa cells primarily through the extrinsic signaling pathway, characterized by the enhanced expression of death receptors DR5 and FAS and the activation of caspases-3, -8, and -9. researchgate.net
Furthermore, a synthesized analog, 4-methyl-2,6-bis(1-phenylethyl)phenol, exhibited strong anti-proliferative activity in various cancer cell lines, including C6 glioma and MDA-MB 231 breast cancer cells. nih.gov Its mechanism involves the induction of apoptotic markers such as chromatin condensation and the activation of caspase-3 and caspase-9. nih.gov These findings collectively suggest that this compound, due to its core phenolic structure, may possess the ability to modulate key cellular processes like apoptosis and cell cycle progression, potentially through caspase activation and regulation of cell cycle proteins.
Investigation of Antioxidant Mechanisms (In Vitro)
The antioxidant potential of phenolic compounds is well-documented and is primarily attributed to their ability to scavenge free radicals and chelate metal ions. nih.govnih.gov Although specific in-vitro antioxidant studies for this compound were not identified, the general mechanisms of phenolic antioxidants can be inferred. The primary mechanism of antioxidant action for phenols is through hydrogen atom transfer (HAT) from the hydroxyl (-OH) group to a free radical, which stabilizes the radical and terminates the oxidative chain reaction. nih.gov Computational studies have confirmed that the bond dissociation enthalpy (BDE) of the phenolic O-H bond is a key determinant of this activity. nih.gov
Phenolic compounds exhibit strong radical scavenging activity in various in-vitro assays. For example, mango peel phenols (MPPs) demonstrated a 92% DPPH radical scavenging rate and a 79% ABTS radical inhibition rate. nih.gov The ferric reducing antioxidant power (FRAP) is another common measure of antioxidant capacity. nih.gov The structure of the phenolic compound, including the number and position of hydroxyl groups, significantly influences its antioxidant capacity. nih.gov The presence of the phenolic hydroxyl group in this compound makes it a candidate for possessing such antioxidant properties. Its ability to donate a hydrogen atom would be central to its potential free radical-scavenging activity.
In Vitro Antimicrobial, Antifungal, or Antitumor Activity and Mechanisms
The biological activities of phenolic compounds extend to antimicrobial, antifungal, and antitumor effects. The mechanisms are diverse and depend on the specific compound and target organism.
Antimicrobial and Antifungal Activity The antimicrobial action of phenols often involves interaction with and disruption of the microbial cell membrane. nih.govnih.gov This can lead to increased membrane permeability, loss of cytoplasmic integrity, damage to membrane proteins, and a reduction in ATP synthesis. nih.gov The phenolic hydroxyl group is considered essential for this activity. nih.gov The antimicrobial efficacy of phenols can be influenced by their chemical structure, including the presence of other functional groups like methoxy (B1213986) or prenyl groups. nih.gov
The antifungal activity of phenols has also been widely reported against both plant and human pathogens. nih.govresearchgate.net Some natural phenolic compounds exert their antifungal effect by disrupting the fungal plasma membrane and inhibiting ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane. mdpi.com Studies have shown that complexing phenols with other molecules, such as secondary amines, can enhance their antifungal potency, resulting in lower inhibitory doses (ID50) against fungi like Aspergillus oryzae and Penicillium expansum. nih.gov Given the structural features of this compound, it could potentially exert antifungal effects through similar membrane-disrupting mechanisms.
Antitumor Activity Numerous studies have demonstrated the in-vitro antitumor activity of various hydroxyphenyl derivatives against a range of cancer cell lines. nih.govmdpi.com The mechanisms are often linked to the induction of apoptosis and cell cycle arrest, as discussed in section 6.3.2. For example, the synthetic naphthoquinone derivative CNN16 showed potent and selective cytotoxic activity against the HCT-116 colon cancer cell line with an IC₅₀ value of 5.32 μM, while being less toxic to non-cancerous cells. nih.gov The activity of related compounds highlights the potential of the hydroxyphenyl scaffold in developing new antitumor agents.
Below is a table summarizing the in-vitro antitumor activity of several compounds structurally related to this compound.
| Compound Name | Cancer Cell Line | Activity (IC₅₀) | Reference |
| 8-Hydroxy-2-((4-nitrophenyl)thio)naphthalene-1,4-dione (CNN16) | HCT-116 (Colon) | 5.32 µM | nih.gov |
| 4-Hydroxycoumarin derivative (4g) | (Potato Disc Tumor Assay) | 1.12 ± 0.2 µg/mL | mdpi.com |
| 4-Methyl-2,6-bis(1-phenylethyl)phenol (KTH-13-Me) | MDA-MB 231 (Breast) | < 10 µM | nih.gov |
| 4-Methyl-2,6-bis(1-phenylethyl)phenol (KTH-13-Me) | C6 (Glioma) | ~ 5 µM | nih.gov |
This table presents data for structurally related compounds to illustrate potential activity, as direct data for this compound was not found.
Computational Prediction of Bioactivity and Pharmacokinetic Properties (ADMET)
In silico computational tools are crucial in early-stage drug discovery for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds. nih.govdigitellinc.com While a specific ADMET profile for this compound is not available, the methodologies and typical parameters evaluated for other phenolic compounds provide a framework for its potential pharmacokinetic profile.
Computational models like SwissADME, admetSAR, and pkCSM are frequently used to predict these properties. nih.govresearchgate.netnih.gov A key initial assessment is the compound's "drug-likeness," often evaluated using Lipinski's Rule of Five. This rule predicts that poor oral absorption or permeation is more likely when a compound has a molecular weight over 500, more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, and a LogP value greater than 5. phcogj.com
Key ADMET Parameters:
Absorption: Parameters such as human intestinal absorption (HIA) and water solubility are predicted to estimate a compound's uptake into the bloodstream after oral administration. nih.govresearchgate.net
Distribution: This includes predictions for blood-brain barrier (BBB) penetration and plasma protein binding (PPB), which determine where the compound travels in the body.
Metabolism: A critical aspect is the prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to adverse drug-drug interactions. researchgate.netphcogj.com
Excretion: This property relates to how the compound and its metabolites are removed from the body.
Toxicity: Predictions include assessments for mutagenicity (Ames test), carcinogenicity, and inhibition of the hERG channel, which can indicate potential for cardiac toxicity. nih.govphcogj.com
The table below shows an example of a predicted ADMET profile for other phenolic acids, illustrating the type of data generated in such a computational study.
| Property | Sinapic Acid | p-Coumaric Acid | Ciprofloxacin (Standard) | Reference |
| Absorption | ||||
| Human Intestinal Absorption | High | High | High | researchgate.net |
| Metabolism | ||||
| CYP1A2 inhibitor | Non-inhibitor | Non-inhibitor | Non-inhibitor | researchgate.net |
| CYP2C19 inhibitor | Non-inhibitor | Non-inhibitor | Non-inhibitor | researchgate.net |
| CYP2C9 inhibitor | Non-inhibitor | Non-inhibitor | Non-inhibitor | researchgate.net |
| CYP2D6 inhibitor | Non-inhibitor | Non-inhibitor | Non-inhibitor | researchgate.net |
| CYP3A4 inhibitor | Non-inhibitor | Non-inhibitor | Non-inhibitor | researchgate.net |
This table is an illustrative example based on data for other phenolic compounds to demonstrate the output of ADMET prediction tools.
A computational analysis of this compound would be a valuable step to estimate its drug-like properties and potential for further development.
Synthesis and Characterization of Derivatives and Analogues
Design Principles for Structural Modification
The design of derivatives and analogues of 2-(1-Hydroxy-2-propyn-1-yl)phenol is guided by established principles of medicinal chemistry and materials science. Structural modifications are typically aimed at enhancing biological activity, improving selectivity for a specific target, altering physical properties like solubility, or probing structure-activity relationships (SAR).
Key design strategies include:
Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic properties. For example, the phenolic hydroxyl group could be replaced with a bioisostere to alter its hydrogen bonding capacity.
Homologation: Increasing the length of the propargylic chain to probe the size of a potential binding pocket.
Functional Group Interconversion: Converting the hydroxyl groups into other functionalities like ethers or esters to modify lipophilicity and metabolic stability. rhhz.net
Ring Substitution: Introducing substituents onto the aromatic ring to influence electronic properties and steric profile, which can affect binding affinity and reactivity. rhhz.net
These principles allow for the creation of a library of analogues, each designed to test a specific hypothesis about the molecule's function.
Synthesis of Analogues with Variations
The synthesis of analogues involves targeted chemical reactions at specific sites on the parent molecule.
The phenolic hydroxyl group is a common target for modification due to its reactivity and importance in intermolecular interactions.
Ether Synthesis (Williamson Ether Synthesis): The phenol (B47542) is first deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion. This nucleophile is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether. This modification can increase lipophilicity and block the hydrogen-donating ability of the phenol. rhhz.net
Ester Synthesis (Fischer Esterification or Acylation): The phenol can be reacted with a carboxylic acid under acidic conditions or, more commonly, with a more reactive acylating agent like an acid chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). Esterification masks the polar hydroxyl group, which can enhance membrane permeability. rhhz.net
Table 1: Examples of Phenolic Hydroxyl Group Modifications
| Derivative Type | Reagents | Resulting Functional Group | Potential Effect |
|---|---|---|---|
| Methyl Ether | Base (e.g., K₂CO₃), Methyl Iodide (CH₃I) | -OCH₃ | Increased lipophilicity, loss of H-bond donor |
| Acetyl Ester | Pyridine, Acetic Anhydride ((CH₃CO)₂O) | -OCOCH₃ | Increased lipophilicity, prodrug potential |
The propargylic alcohol is a key feature, containing both a hydroxyl group and a terminal alkyne.
Chain Length Variation: Analogues with longer or shorter alkynyl chains can be synthesized. For example, starting with salicylaldehyde (B1680747), reaction with a Grignard reagent derived from a different terminal alkyne (e.g., 3-butyn-1-ol) would result in a homologated analogue.
Substitution at the Alkyne: The terminal hydrogen of the alkyne is acidic and can be deprotonated and reacted with electrophiles (e.g., in Sonogashira coupling) to introduce various substituents.
Oxidation/Reduction: The secondary alcohol can be oxidized to a ketone (a propargyl ketone) using reagents like manganese dioxide (MnO₂) or reduced to an alkene (an allyl alcohol) or alkane. The oxidation of propargyl alcohol (2-propyn-1-ol) to its corresponding aldehyde is a known biotransformation pathway. nih.gov
Introducing substituents onto the benzene (B151609) ring can significantly alter the electronic environment of the entire molecule. nih.gov
Electrophilic Aromatic Substitution: Phenols are highly activated towards electrophilic substitution, with reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation primarily directing incoming groups to the ortho and para positions relative to the hydroxyl group. rhhz.net Since the para position is occupied by the propargylic side chain, substitution would be directed to the remaining ortho and para positions (positions 3, 4, 5, and 6).
Directed Ortho-Metalation: The phenolic hydroxyl group can be used to direct metalation to the adjacent ortho position, allowing for the introduction of a wide range of substituents with high regioselectivity.
Table 2: Examples of Aromatic Ring Modifications
| Reaction Type | Reagents | Position of Substitution | Potential Effect on Phenol |
|---|---|---|---|
| Bromination | Br₂ in a non-polar solvent | Ortho, Para to -OH | Electron-withdrawing, increased lipophilicity |
| Nitration | Dilute HNO₃ | Ortho, Para to -OH | Strong electron-withdrawing |
Comparative Reactivity Studies of Derivatives
The structural modifications described above invariably alter the chemical reactivity of the molecule. Comparative studies are essential to understand these changes. A key area of reactivity for this compound involves the propargylic alcohol moiety.
Studies on propargyl alcohol (2-propyn-1-ol), the simplest propargylic alcohol, show that it can be a substrate for enzymes like catalase. nih.gov A comparative in vitro study on the oxidation of various low molecular weight alcohols by bovine liver catalase revealed that the rate of oxidation for 2-propyn-1-ol was significantly higher than predicted based on its molecular size and was about 30% greater than that of ethanol. nih.gov This suggests that the alkyne functionality enhances its reactivity within this enzymatic system.
Furthermore, the product of this oxidation, 2-propyn-1-al, was found to be an inhibitor of catalase, a property not observed with the product of allyl alcohol oxidation (2-propen-1-al). nih.gov This highlights the unique reactivity conferred by the triple bond. Such comparative studies are crucial for predicting the metabolic fate and potential toxicity of analogues of this compound.
Table 3: Comparative Oxidation Rates of Alcohols by Bovine Liver Catalase
| Alcohol Substrate | Rate of Aldehyde Production (nmol/min) |
|---|---|
| Methanol | 1.2 ± 0.1 |
| Ethanol | 5.8 ± 0.5 |
| 1-Propanol | 4.3 ± 0.3 |
| Allyl alcohol (2-propen-1-ol) | 7.2 ± 0.5 |
| Propargyl alcohol (2-propyn-1-ol) | 7.6 ± 0.5 |
Data adapted from a comparative in vitro study. nih.gov
Comparative Mechanistic Biological Activity Studies of Analogues (In Vitro/In Silico)
While specific biological activity data for derivatives of this compound is not extensively documented in the literature, the general approach involves a combination of in vitro assays and in silico modeling. Phenolic compounds are known to possess a wide range of biological activities, including cytotoxic properties against cancer cells. nih.gov
In Vitro Studies: A library of synthesized analogues would be screened using a panel of in vitro assays. For example, to evaluate anticancer potential, researchers would use assays to measure cytotoxicity (e.g., MTT assay) against various cancer cell lines, apoptosis induction (e.g., caspase 3/7 assays), and cell migration inhibition (e.g., scratch assay). nih.gov Comparative studies among the analogues would help establish SAR, identifying which structural features are critical for the observed activity. For instance, studies on other phenolic derivatives have shown that specific substitutions can induce cell death through mechanisms like modulating mitochondrial calcium levels. nih.gov
In Silico Studies: Computational methods are invaluable for predicting the properties and potential biological targets of novel analogues. Molecular docking studies can be used to simulate the binding of the derivatives to the active sites of specific enzymes or receptors. nih.govplos.org By comparing the calculated binding energies and binding poses of different analogues, researchers can prioritize which derivatives to synthesize and test. nih.gov Furthermore, in silico tools can predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), helping to identify candidates with favorable drug-like characteristics. nih.gov
Through this iterative cycle of design, synthesis, and comparative testing, the chemical and biological properties of this compound derivatives can be systematically optimized for a desired application.
Prodrug and Pro-Compound Strategies
The strategic chemical modification of a pharmacologically active agent to form a transient derivative, known as a prodrug, is a well-established approach to overcoming undesirable physicochemical or pharmacokinetic properties. For the compound this compound, which possesses both a phenolic hydroxyl group and a secondary propargylic alcohol moiety, several prodrug strategies can be conceptualized to enhance its therapeutic potential. These strategies primarily focus on masking one or both of these hydroxyl groups to modulate properties such as solubility, stability, and membrane permeability, with the aim of achieving efficient in vivo conversion back to the parent compound.
Prodrugs are designed to be inactive and undergo enzymatic or chemical transformation in the body to release the active parent drug. scirp.org This bio-reversible derivatization can be tailored to control the rate and location of drug release. acs.org For phenolic compounds, common prodrug approaches include the formation of esters, carbonates, and phosphates to temporarily mask the polar hydroxyl group. researchgate.netactamedicamarisiensis.ro Similarly, the secondary alcohol of the propargyl group can be targeted for such modifications.
One of the most common strategies involves the formation of ester prodrugs. scirp.org Esterification of the phenolic or alcoholic hydroxyl group with various carboxylic acids can significantly increase the lipophilicity of the parent compound, potentially enhancing its absorption across biological membranes. The in vivo regeneration of the active drug is typically catalyzed by ubiquitous esterase enzymes. nih.govnih.gov The rate of this enzymatic hydrolysis can be finely tuned by altering the steric and electronic properties of the acyl group. researchgate.net For instance, bulkier acyl groups may lead to slower hydrolysis rates and a more sustained release of the parent drug.
Another viable approach is the synthesis of carbonate ester prodrugs. These derivatives can also mask the hydroxyl groups, and their stability can be modulated by the choice of the substituent on the carbonate moiety. mdpi.comnih.govnih.gov Studies on model phenolic carbonate esters have shown that their hydrolysis rates are highly dependent on the structure of the pro-moiety and the pH of the environment. mdpi.comnih.govresearchgate.net This allows for the design of prodrugs with specific release profiles. For example, derivatives can be designed to be stable in the acidic environment of the stomach but hydrolyze at the physiological pH of the bloodstream.
Phosphate (B84403) ester prodrugs represent another important class, particularly for improving aqueous solubility. The introduction of a phosphate group, which is ionized at physiological pH, can dramatically increase the water solubility of a lipophilic drug. researchgate.netnih.gov These prodrugs are typically cleaved by alkaline phosphatases in the body to release the active parent compound. researchgate.net This strategy could be particularly useful for developing formulations of this compound for parenteral administration.
Pro-compound strategies might also involve modifications of the propargyl group itself, not just the hydroxyl function. While less common for simple alcohols, derivatization of the terminal alkyne could be explored, although this would represent a more significant alteration of the parent molecule's structure.
The following table presents data from a study on the hydrolysis of various model phenolic carbonate ester prodrugs. While not specific to this compound, this data illustrates the principles of how structural modifications to a prodrug moiety can influence its stability and rate of conversion, which are key considerations in prodrug design.
Table 1: Hydrolysis Rate Constants for Model Phenolic Carbonate Ester Prodrugs at 37°C
| Compound | Pro-moiety | kH (M⁻¹min⁻¹) | k₀ (min⁻¹) | kOH (M⁻¹min⁻¹) | t½ at pH 7.4 (min) |
| Ethyl phenyl carbonate | Ethyl | 0.28 | 1.1 x 10⁻⁴ | 190 | 1.7 x 10⁴ |
| t-Butyl phenyl carbonate | t-Butyl | 0.03 | 2.2 x 10⁻² | 1.3 | 31 |
| Phenyl methoxycarbonyl-acetate | Methoxycarbonylmethyl | 0.33 | 1.4 x 10⁻⁴ | 1.2 x 10³ | 8.2 x 10³ |
| Phenyl 2-(phenoxycarbonyloxy)acetate | Phenoxycarbonyl-methyl | 0.54 | 2.2 x 10⁻⁴ | 2.5 x 10⁴ | 4.6 x 10³ |
| Phenyl 5-(phenoxycarbonyloxy)pentanoate | Phenoxycarbonyl-pentyl | 0.29 | 1.1 x 10⁻⁴ | 210 | 1.6 x 10⁴ |
| Data sourced from a study on model phenol carbonate ester prodrugs and is intended to be illustrative of general principles. mdpi.comnih.govnih.govresearchgate.net |
Advanced Analytical Methodologies for Complex Matrices and Process Monitoring
Chromatographic Separations
Chromatography is a cornerstone for the separation and analysis of 2-(1-Hydroxy-2-propyn-1-yl)phenol. Different chromatographic techniques are employed to assess its purity, determine its enantiomeric composition, and analyze its volatile derivatives.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for its quantitative determination in various samples. The choice of stationary phase, mobile phase composition, and detector is critical for achieving optimal separation from impurities and starting materials. A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a gradient elution to resolve compounds with a wide range of polarities. UV detection is commonly employed, with the detection wavelength selected based on the UV absorbance maximum of the compound.
| Parameter | Typical Conditions |
| Stationary Phase | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Column Temperature | Ambient to 40 °C |
| Flow Rate | 0.5 - 1.5 mL/min |
This table outlines typical starting parameters for an HPLC method for the analysis of this compound. Method optimization would be required to achieve baseline separation of all relevant components.
Since this compound possesses a chiral center at the carbinol carbon, it exists as a pair of enantiomers. Chiral HPLC is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. This is particularly important in asymmetric synthesis where the goal is to produce one enantiomer selectively. Chiral stationary phases (CSPs) are employed to achieve this separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving the enantiomers of propargyl alcohols.
| Parameter | Typical Conditions |
| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol or other non-polar/polar mixtures |
| Detector | UV-Vis or Circular Dichroism (CD) |
| Column Temperature | Often sub-ambient to improve resolution |
| Flow Rate | 0.5 - 1.0 mL/min |
This table provides a general overview of the conditions for chiral HPLC analysis of this compound. The specific CSP and mobile phase would be selected based on screening experiments.
Direct analysis of this compound by Gas Chromatography (GC) can be challenging due to its polarity and thermal lability. Therefore, derivatization to a more volatile and thermally stable analogue is often necessary. A common derivatization strategy is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. This process increases the volatility and reduces the polarity of the analyte, making it amenable to GC analysis. The resulting derivative can then be separated on a non-polar or medium-polarity capillary column.
Hyphenated Techniques (e.g., GC-MS, LC-MS, LC-NMR)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for the unambiguous identification of this compound and its related impurities.
GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) of the silylated derivative of this compound can provide both retention time data from the GC and mass spectral data from the MS. The mass spectrum will show a molecular ion peak corresponding to the derivatized compound and a characteristic fragmentation pattern that can be used for structural confirmation.
LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique for the analysis of this compound without the need for derivatization. Electrospray ionization (ESI) is a suitable ionization technique for this compound, typically forming protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode. The high-resolution mass spectrometry (HRMS) capabilities of modern instruments allow for the determination of the elemental composition of the parent ion and its fragments, further confirming the identity of the compound.
LC-NMR: Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a sophisticated technique that allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column. This can be invaluable for the structural elucidation of unknown impurities or degradation products in a sample of this compound.
In Situ Monitoring of Reaction Progress
The synthesis of this compound, for example, by the addition of an ethynyl (B1212043) nucleophile to a salicylaldehyde (B1680747) derivative, can be monitored in real-time using in situ spectroscopic techniques. This allows for the tracking of the consumption of reactants and the formation of the product, providing valuable kinetic data and enabling precise determination of the reaction endpoint. Techniques such as ReactIR (Fourier Transform Infrared Spectroscopy) or process NMR can be employed for this purpose. These methods can provide insights into reaction mechanisms and help in the optimization of reaction conditions to maximize yield and minimize by-product formation.
Potential Non Clinical Applications and Material Science Contributions
Role as Versatile Synthetic Intermediates in Fine Chemical Synthesis
The trifunctional nature of 2-(1-Hydroxy-2-propyn-1-yl)phenol makes it a highly valuable and versatile intermediate in the synthesis of a variety of fine chemicals. The presence of a phenolic hydroxyl, a secondary alcohol, and a terminal alkyne allows for a diverse range of chemical transformations.
One of the primary uses of this compound is in the synthesis of heterocyclic compounds. For instance, it serves as a key precursor for the synthesis of 2-ethynyl-2,3-dihydrobenzofuran. This transformation can be achieved through an intramolecular cyclization reaction, often catalyzed by a base, where the phenolic oxygen attacks the propargylic alcohol, leading to the formation of the furan (B31954) ring.
Furthermore, the terminal alkyne group is amenable to various coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions. These reactions enable the introduction of a wide range of substituents, leading to the synthesis of complex molecules with potential applications in pharmaceuticals, agrochemicals, and material science. The hydroxyl groups can also be functionalized to introduce other reactive moieties or to protect them during multi-step synthetic sequences.
The versatility of this compound as a synthetic intermediate is highlighted in the following table:
| Reaction Type | Reagent/Catalyst | Product Class |
| Intramolecular Cyclization | Base (e.g., NaH) | Dihydrobenzofurans |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Aryl halide | Aryl-substituted alkynes |
| Suzuki Coupling | Pd catalyst, Base, Aryl boronic acid | Aryl-substituted phenols |
| Etherification | Alkyl halide, Base | Alkoxy-substituted propargyl alcohols |
| Esterification | Acyl chloride, Base | Ester-functionalized phenols |
Applications in Polymer Chemistry and Material Science
In the realm of polymer chemistry and material science, the terminal alkyne functionality of this compound is of particular importance. This group can participate in "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. This allows for the incorporation of the phenol (B47542) moiety into polymer backbones or as pendant groups.
The resulting polymers can exhibit a range of interesting properties, including thermal stability, fluorescence, and metal-ion binding capabilities, stemming from the incorporated phenolic units. These materials have potential applications in areas such as coatings, adhesives, and advanced composites.
Moreover, the hydroxyl groups can be used for further polymerization reactions, such as polyesterification or polyetherification, leading to the formation of polymers with diverse architectures and functionalities. The ability to create cross-linked networks through the reaction of both the alkyne and hydroxyl groups makes it a candidate for the development of thermosetting resins and gels.
Development as Ligands for Catalysis
The phenolic hydroxyl group and the propargylic alcohol in this compound can act as coordination sites for metal ions, making it a precursor for the development of novel ligands for catalysis. The proximity of these two oxygen donors can lead to the formation of stable chelate complexes with a variety of transition metals.
The alkyne group can also be involved in metal coordination or can be further functionalized to introduce other donor atoms, such as phosphorus or nitrogen, to create multidentate ligands. These tailored ligands can then be used to modulate the reactivity and selectivity of metal catalysts in a range of organic transformations, including hydrogenation, oxidation, and carbon-carbon bond-forming reactions.
Research in this area focuses on synthesizing ligand-metal complexes and evaluating their catalytic performance. The electronic and steric properties of the ligand can be fine-tuned by modifying the phenolic ring or the propargylic side chain to optimize the catalytic activity for specific reactions.
Use as Chemical Probes or Tools in Basic Biological Research (In Vitro)
The unique combination of a phenol, an alkyne, and a chiral center (at the hydroxyl-bearing carbon) makes this compound an interesting scaffold for the design of chemical probes for in vitro biological research. The alkyne group, as mentioned earlier, is a versatile handle for bioconjugation via click chemistry. This allows for the attachment of fluorescent dyes, affinity tags, or other reporter molecules.
The phenolic moiety can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules such as proteins and nucleic acids. This property can be exploited to design probes that bind to specific sites on these targets. For example, derivatives of this compound could be explored as inhibitors of enzymes where a phenolic hydroxyl is known to be important for binding.
The general approach for its use as a chemical probe is outlined below:
| Component | Function | Example Application |
| Phenolic Group | Recognition element, hydrogen bonding | Targeting enzyme active sites |
| Alkyne Group | Bio-orthogonal handle for "clicking" | Attachment of a fluorophore for imaging |
| Hydroxyl Group | Additional interaction site, point of diversification | Modulating binding affinity and selectivity |
Emerging Applications in Agrochemistry or Environmental Science (e.g., corrosion inhibitors)
Emerging research has pointed towards the potential of this compound and its derivatives in the fields of agrochemistry and environmental science. In agrochemistry, the phenolic structure is a common motif in many biologically active compounds, including some herbicides and fungicides. The unique substitution pattern of this molecule could lead to the discovery of new agrochemicals with novel modes of action.
In the context of environmental science, a significant area of investigation is its application as a corrosion inhibitor. The presence of heteroatoms (oxygen) and a π-system (the alkyne and the aromatic ring) allows the molecule to adsorb onto metal surfaces. This adsorbed layer can act as a barrier, protecting the metal from corrosive agents in the environment. The effectiveness of such inhibitors often depends on the strength of the adsorption, which is influenced by the electronic properties of the molecule and its ability to form coordinate bonds with the metal.
Research into its efficacy as a corrosion inhibitor for mild steel in acidic media has shown promising results. The inhibition efficiency is attributed to the formation of a protective film on the steel surface through the adsorption of the organic molecules.
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of propargyl alcohols is a well-established area of organic chemistry, often involving the addition of a terminal alkyne to an aldehyde. organic-chemistry.org For 2-(1-Hydroxy-2-propyn-1-yl)phenol, this would typically involve the reaction of salicylaldehyde (B1680747) with a lithium or magnesium acetylide. Future research should focus on catalytic, asymmetric methods to produce enantiomerically pure versions of the compound.
Key areas for development include:
Catalytic Asymmetric Alkynylation: Utilizing chiral catalysts, such as those based on BINOL with Ti(OiPr)₄ or In(III)/BINOL complexes, can facilitate the enantioselective addition of alkynes to aldehydes, yielding chiral propargyl alcohols with high enantiomeric excess. organic-chemistry.org
Flow Chemistry: Implementing continuous flow processes for the synthesis could enhance safety, improve reaction control, and allow for easier scalability compared to traditional batch methods.
Base-Free Coupling Reactions: Developing methods that avoid strong bases for the coupling of aldehydes with alkynyl propiolates would increase the functional group tolerance of the reaction. organic-chemistry.org
Exploration of Novel Reactivity Patterns and Rearrangements
The propargyl alcohol moiety is known for its rich and diverse reactivity. While reactions like oxidation to the corresponding alkynone are known researchgate.net, many advanced transformations remain unexplored for this specific phenol-containing substrate.
Future explorations should investigate:
Gold-Catalyzed Reactions: Gold catalysts are known to activate the alkyne group, enabling reactions like regioselective dihalohydration to form α,α-dihalo-β-hydroxyketones, which are valuable halogenated building blocks. nih.gov
Meyer-Schuster and Rupe Rearrangements: Subjecting this compound to acidic conditions could lead to α,β-unsaturated ketones or aldehydes, providing access to a different class of compounds.
A³ Coupling (Aldehyde-Alkyne-Amine): Using the terminal alkyne, an aldehyde, and a secondary amine, this multi-component reaction could generate novel propargylamines, which are important intermediates in medicinal chemistry.
Dynamic Hydroxyl-Yne Reactions: The reversibility of the hydroxyl-yne reaction with phenols could be studied to create dynamic covalent libraries for applications in materials science and systems chemistry. acs.org
Deeper Mechanistic Elucidation of Biological Interactions at the Molecular Level
Phenolic compounds are known for a wide range of biological activities, often acting as antioxidants or enzyme inhibitors. nih.gov The introduction of the propargyl group could modulate this activity or introduce new mechanisms of action.
Future research should focus on:
Enzyme Inhibition Studies: The compound could be screened against various enzymes, particularly those involved in oxidative stress or inflammatory pathways. The phenolic hydroxyl group can form hydrogen bonds, while the alkyne can act as a covalent warhead for specific enzyme residues.
Membrane Interaction Studies: As amphiphilic molecules, phenolic lipids can interact with cell membranes, perturbing their structure and function. nih.gov Investigating how this compound interacts with lipid bilayers could reveal mechanisms related to antimicrobial or cytotoxic effects.
Antioxidant Mechanisms: While phenols are known radical scavengers, the alkyne moiety's influence on this activity is not well understood. nih.gov Detailed studies could clarify whether it enhances or diminishes the antioxidant potential and by what mechanism.
Integration with Artificial Intelligence and Machine Learning for Molecular Design (In Silico)
Computational tools are becoming indispensable for accelerating drug discovery and materials science. In silico methods can predict the properties and activities of novel derivatives of this compound before their synthesis.
Key opportunities include:
Virtual Screening and Library Design: Using the core structure as a scaffold, large virtual libraries of derivatives can be generated by adding various substituents. These libraries can then be screened in silico against biological targets like microbial enzymes (e.g., DNA gyrase, N-myristoyltransferase) to identify promising candidates. nih.gov
ADME/Toxicity Prediction: Machine learning models can predict the Absorption, Distribution, Metabolism, Excretion (ADME), and toxicity profiles of designed derivatives, helping to prioritize compounds with favorable drug-like properties for synthesis. nih.govplos.org
Quantum Mechanical Calculations: DFT (Density Functional Theory) calculations can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule, guiding the design of new reactions and materials.
Expanding Applications in Advanced Materials and Functional Molecules
The terminal alkyne group is a highly versatile functional handle for material synthesis, most notably through "click chemistry."
Future applications to explore:
Polymer Synthesis: The compound can be used as a monomer in polymerization reactions. For example, it can undergo click reactions with diazides to form poly(1,2,3-triazoles), a class of polymers with interesting thermal and chemical properties. rsc.org
Functional Surfaces: The molecule can be grafted onto surfaces to modify their properties, for instance, to create antioxidant or antimicrobial coatings.
Metal-Organic Frameworks (MOFs): The hydroxyl and alkyne functionalities could serve as ligation points for the construction of novel MOFs with potential applications in gas storage, catalysis, or sensing.
Green Chemistry Innovations in Synthesis and Downstream Processing
Adopting green chemistry principles is crucial for modern chemical manufacturing. Future research should aim to make the synthesis and use of this compound more environmentally benign.
Areas for innovation include:
Use of Green Solvents: Replacing traditional organic solvents with water, supercritical CO₂, or bio-based solvents.
Catalyst Recycling: Employing heterogeneous catalysts, such as titanium dioxide nanowires, that can be easily recovered and reused, reducing waste and cost. nih.gov
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, such as multi-component reactions. nih.gov
Energy Efficiency: Utilizing alternative energy sources like microwave or ultrasonic irradiation to reduce reaction times and energy consumption. rsc.org
Development of Advanced Analytical Techniques for Real-time Monitoring
To optimize synthetic routes and understand reaction mechanisms, advanced analytical techniques for real-time monitoring are essential.
Future research could focus on implementing:
Process Analytical Technology (PAT): Integrating in-line spectroscopic methods like FT-IR, Raman, or NMR spectroscopy to monitor reaction progress in real-time, allowing for precise control over reaction conditions.
Mass Spectrometry-Based Techniques: Using techniques like ReactIR or real-time mass spectrometry to identify and quantify transient intermediates, providing deeper mechanistic insights.
Hyphenated Chromatographic Techniques: Developing advanced LC-MS or GC-MS methods for the rapid and sensitive analysis of complex reaction mixtures during high-throughput screening of reaction conditions.
Compound Properties and Data
Basic physicochemical properties for this compound and a related model compound, 1-Phenyl-2-propyn-1-ol, are provided below.
Table 1: Physicochemical Properties
| Property | This compound | 1-Phenyl-2-propyn-1-ol (Reference) |
|---|---|---|
| CAS Number | 19115-31-2 arctomsci.comaksci.com | 4187-87-5 sigmaaldrich.comnih.gov |
| Molecular Formula | C₉H₈O₂ arctomsci.comaksci.com | C₉H₈O sigmaaldrich.comnih.gov |
| Molecular Weight | 148.16 g/mol arctomsci.comaksci.com | 132.16 g/mol sigmaaldrich.comnih.gov |
| Boiling Point | Data not available | 135-136 °C at 13 mmHg sigmaaldrich.comchemicalbook.com |
| Melting Point | Data not available | 22-23 °C sigmaaldrich.comchemicalbook.com |
| Density | Data not available | 1.087 g/mL at 25 °C sigmaaldrich.comchemicalbook.com |
Table 2: Spectroscopic and Structural Data of a Related Crystal Structure Crystallographic data for the related compound 3-(1-Hydroxy-2-phenylprop-2-en-1-yl)phenol provides insight into the potential solid-state arrangement. researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic researchgate.net |
| Space Group | P2₁2₁2₁ researchgate.net |
| a (Å) | 9.1301 researchgate.net |
| b (Å) | 10.2026 researchgate.net |
| c (Å) | 24.8379 researchgate.net |
| Volume (ų) | 2313.67 researchgate.net |
| Z | 8 researchgate.net |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(1-Hydroxy-2-propyn-1-yl)phenol, and how can reaction conditions be systematically optimized?
- Methodological Answer :
- Employ Design of Experiments (DoE) to systematically vary parameters such as temperature, catalyst loading, solvent polarity, and reaction time.
- Monitor reaction progress using HPLC (e.g., C18 columns with 2.0 µL sample injection, as in ) and quantify yields via calibration curves.
- Compare synthetic pathways (e.g., Sonogashira coupling or propargylation of phenol derivatives) using kinetic studies to identify rate-limiting steps.
- Reference analogous phenolic compound syntheses (e.g., ) for solvent selection and protecting group strategies.
Q. How can the compound be characterized using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR (¹H/¹³C) : Assign peaks by comparing experimental shifts with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p) level, ).
- IR Spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and alkyne (≈2100 cm⁻¹) stretches; use attenuated total reflectance (ATR) for solid samples.
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS; fragment patterns can validate structural motifs.
- HPLC-PDA : Assess purity using reverse-phase chromatography (e.g., 4.6 mm × 150 mm column, 1.0 mL/min flow rate).
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 2–12) at 25°C and 40°C; analyze degradation products via LC-MS.
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures and identify phase transitions.
- Reference safety protocols for phenolic compounds () to mitigate risks during handling.
Advanced Research Questions
Q. How can computational methods resolve discrepancies between experimental and theoretical spectroscopic data?
- Methodological Answer :
- Perform DFT calculations with solvent corrections (e.g., PCM model) and hybrid functionals (e.g., CAM-B3LYP) to improve UV-Vis predictions ( ).
- For NMR, optimize molecular conformers and compute shielding tensors using programs like Gaussian or ORCA.
- Validate computational models by comparing with crystal structure data (if available, via SHELXL refinements, ).
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Methodological Answer :
- Crystallization Issues : The hydroxyl and alkyne groups may hinder lattice formation. Use solvent vapor diffusion with mixed solvents (e.g., DCM/hexane).
- Refinement Challenges : If twinning or disorder occurs, employ SHELXL’s TWIN/BASF commands ( ).
- Validate hydrogen-bonding networks using Hirshfeld surface analysis (e.g., CrystalExplorer).
Q. How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
